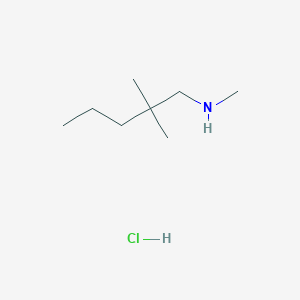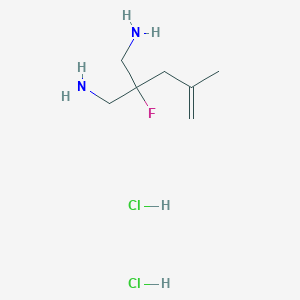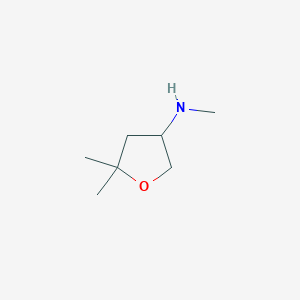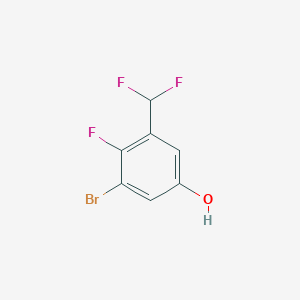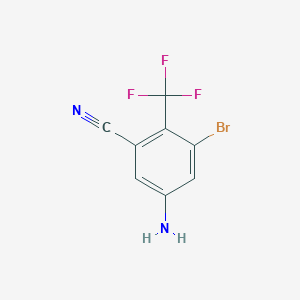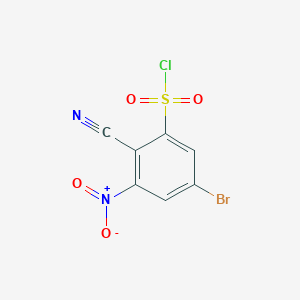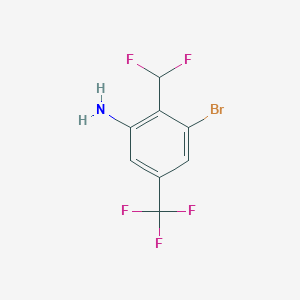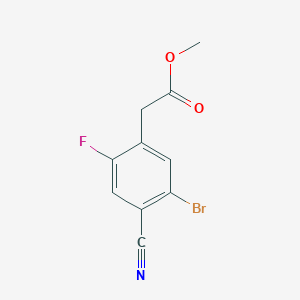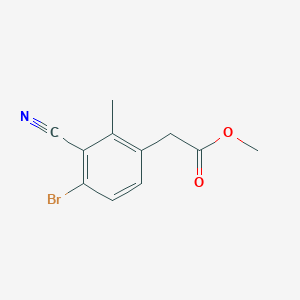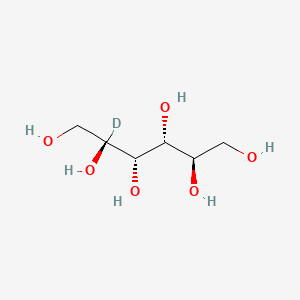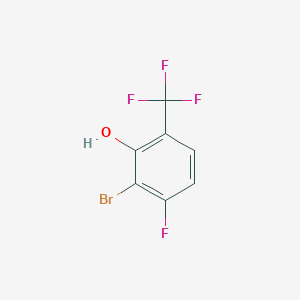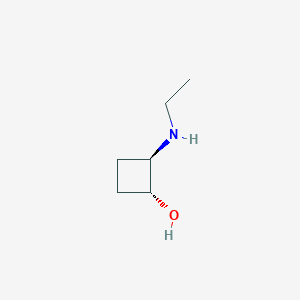
trans-2-(Etilamino)ciclobutano-1-ol
Descripción general
Descripción
“trans-2-(Ethylamino)cyclobutan-1-ol” is a cyclobutanol derivative with an ethylamino group at the 2-position. Cyclobutanol derivatives are part of a class of organic compounds known as cycloalkanols, which are monohydroxy alcohols consisting of a cycloalkane substituted by one hydroxy group .
Molecular Structure Analysis
The molecular structure of “trans-2-(Ethylamino)cyclobutan-1-ol” would consist of a four-membered cyclobutane ring with a hydroxyl group (OH) and an ethylamino group (C2H5NH) attached. The “trans” designation indicates that these two groups are on opposite sides of the cyclobutane ring .Chemical Reactions Analysis
Cyclobutanols can undergo a variety of chemical reactions. For example, they can participate in ring-opening reactions, be dehydrated to form cyclobutenes, or undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-2-(Ethylamino)cyclobutan-1-ol” would depend on its molecular structure. As a cyclobutanol derivative, it would likely be a polar molecule due to the presence of the hydroxyl group. Its exact properties such as melting point, boiling point, and solubility would need to be determined experimentally .Aplicaciones Científicas De Investigación
Síntesis orgánica
“trans-2-(Etilamino)ciclobutano-1-ol” es un activo valioso en el ámbito de la síntesis orgánica debido a su estructura única. El anillo de ciclobutano, adornado con un sustituyente etilamino y un grupo hidroxilo, dota a este compuesto de un notable conjunto de propiedades .
Desarrollo farmacéutico
En el dinámico mundo de la investigación farmacéutica, “this compound” brilla como un versátil bloque de construcción. Su intrincada estructura molecular le permite servir como material de partida o intermedio crucial en la síntesis de innovadores candidatos a fármacos .
Terapias dirigidas
Al aprovechar las características únicas de este compuesto, los investigadores pueden explorar el desarrollo de terapias dirigidas que aborden una diversidad de afecciones de salud, desde trastornos neurológicos hasta desequilibrios metabólicos .
Novos compuestos farmacéuticos
La reactividad y selectividad inherentes del compuesto lo convierten en una herramienta invaluable en manos de químicos expertos, empoderándolos para crear nuevos compuestos farmacéuticos con mayor eficacia y perfiles de seguridad mejorados .
Innovaciones agroquímicas
El sector agrícola también se beneficiará de las notables propiedades del “this compound”. Se puede utilizar en el desarrollo de nuevos agroquímicos .
Ciencia de los materiales
Para los científicos de materiales, este versátil compuesto tiene el potencial de abrir nuevas vías de descubrimiento y avance. Se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas .
Mecanismo De Acción
Target of Action
The specific targets of cyclobutane-containing compounds can vary widely depending on the specific compound and its functional groups. They are found in a variety of drugs and natural products, indicating a wide range of potential targets .
Mode of Action
The mode of action of cyclobutane-containing compounds is also dependent on the specific compound. They can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Cyclobutane-containing compounds can be involved in a variety of biochemical pathways. For example, they are found in natural products such as terpenoids, meroterpenoids, and alkaloids .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of cyclobutane-containing compounds can vary widely. These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of cyclobutane-containing compounds can include a wide range of biological activities, such as antibacterial, anti-viral, and immunosuppressant properties .
Action Environment
The action, efficacy, and stability of cyclobutane-containing compounds can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other compounds .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Trans-2-(Ethylamino)cyclobutan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of trans-2-(Ethylamino)cyclobutan-1-ol on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, trans-2-(Ethylamino)cyclobutan-1-ol can alter gene expression patterns, leading to changes in cellular functions such as apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, trans-2-(Ethylamino)cyclobutan-1-ol exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-2-(Ethylamino)cyclobutan-1-ol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that trans-2-(Ethylamino)cyclobutan-1-ol remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of trans-2-(Ethylamino)cyclobutan-1-ol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, trans-2-(Ethylamino)cyclobutan-1-ol can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
Trans-2-(Ethylamino)cyclobutan-1-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and alterations in metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall metabolic activity and its importance in biochemical research .
Transport and Distribution
Within cells and tissues, trans-2-(Ethylamino)cyclobutan-1-ol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and effectiveness. Understanding these transport and distribution mechanisms is essential for optimizing its use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of trans-2-(Ethylamino)cyclobutan-1-ol is a key factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes. Detailed studies on the subcellular distribution of trans-2-(Ethylamino)cyclobutan-1-ol are crucial for understanding its precise mechanisms of action .
Propiedades
IUPAC Name |
(1R,2R)-2-(ethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-7-5-3-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDCOTZBSFFHCO-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B1484748.png)

